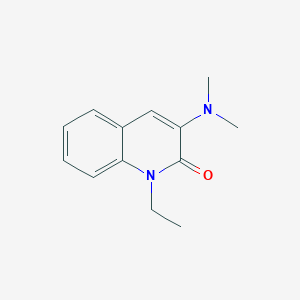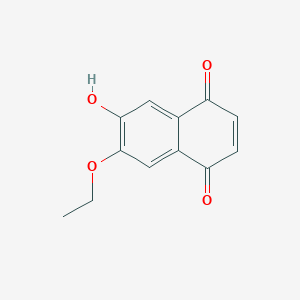![molecular formula C12H14N2O2 B11888223 Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-](/img/structure/B11888223.png)
Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- is a compound that belongs to the class of organic compounds known as hydroxyindoles. These compounds contain an indole moiety that carries a hydroxyl group. The indole structure is a significant heterocyclic system found in many natural products and drugs, playing a crucial role in various biological processes .
Méthodes De Préparation
The synthesis of Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- typically involves the reaction between tryptamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its role in biological processes, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar compounds to Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- include other hydroxyindoles and indole derivatives, such as:
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Known for its role in regulating sleep-wake cycles.
Serotonin (5-hydroxytryptamine): A neurotransmitter involved in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- lies in its specific structure and the presence of both the acetamide and hydroxyindole functionalities, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-6-10(16)2-3-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15) |
Clé InChI |
CYNCMDWQVUOWLI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CNC2=C1C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)




![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)



![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)


